molecular formula C4H8O B1492341 1,2,2,3,3,4,4-heptadeuteriobutan-1-one CAS No. 951209-46-4

1,2,2,3,3,4,4-heptadeuteriobutan-1-one

Cat. No.: B1492341
CAS No.: 951209-46-4
M. Wt: 79.15 g/mol
InChI Key: ZTQSAGDEMFDKMZ-VNEWRNQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2,3,3,4,4-heptadeuteriobutan-1-one is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of butyraldehyde, where seven hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen). This labeling allows for precise tracking and analysis in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4-heptadeuteriobutan-1-one typically involves the deuteration of butyraldehyde. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of butyraldehyde and deuterium gas over a catalyst bed, ensuring efficient and consistent deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4-heptadeuteriobutan-1-one undergoes various chemical reactions typical of aldehydes. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,2,3,3,4,4-heptadeuteriobutan-1-one is widely used in scientific research due to its stable isotope labeling. Applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2,3,3,4,4-heptadeuteriobutan-1-one is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .

Properties

IUPAC Name

1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D2,2D2,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSAGDEMFDKMZ-VNEWRNQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])C([2H])([2H])C(=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 2
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 3
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 4
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 5
1,2,2,3,3,4,4-heptadeuteriobutan-1-one
Reactant of Route 6
1,2,2,3,3,4,4-heptadeuteriobutan-1-one

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